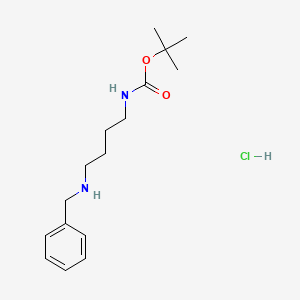
1-(4-Bromophenyl)-3,5-diphenyl-formazan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3,5-diphenyl-formazan is an organic compound that belongs to the formazan family Formazans are known for their vivid colors and are often used as dyes and indicators in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3,5-diphenyl-formazan can be synthesized through a condensation reaction involving 4-bromoaniline, benzaldehyde, and phenylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the formazan compound, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
化学反应分析
Types of Reactions
1-(4-Bromophenyl)-3,5-diphenyl-formazan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the formazan into hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds with different substituents.
Reduction: Hydrazine derivatives.
Substitution: Various substituted formazan derivatives depending on the nucleophile used.
科学研究应用
1-(4-Bromophenyl)-3,5-diphenyl-formazan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions and other analytes.
Biology: Employed in cell viability assays due to its ability to form colored complexes with cellular components.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color properties.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3,5-diphenyl-formazan involves its interaction with various molecular targets. In biological systems, the compound can interact with cellular enzymes and proteins, leading to the formation of colored complexes. These interactions are often utilized in assays to measure cell viability and metabolic activity. The bromophenyl group enhances the compound’s ability to penetrate cellular membranes, increasing its efficacy in biological applications.
相似化合物的比较
Similar Compounds
1-(4-Bromophenyl)-3-phenyl-formazan: Similar structure but with fewer phenyl groups.
1-(4-Chlorophenyl)-3,5-diphenyl-formazan: Contains a chlorophenyl group instead of a bromophenyl group.
1-(4-Methylphenyl)-3,5-diphenyl-formazan: Features a methyl group in place of the bromophenyl group.
Uniqueness
1-(4-Bromophenyl)-3,5-diphenyl-formazan is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity in substitution reactions and its ability to form stable complexes with various analytes. Additionally, the combination of bromophenyl and diphenyl groups contributes to its vibrant color, making it highly valuable in dye and indicator applications.
属性
IUPAC Name |
N'-anilino-N-(4-bromophenyl)iminobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c20-16-11-13-18(14-12-16)22-24-19(15-7-3-1-4-8-15)23-21-17-9-5-2-6-10-17/h1-14,21H/b23-19+,24-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUTEUHHGMIPG-GECZPBSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide](/img/structure/B2612750.png)
![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)

![7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2612756.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2612758.png)



![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)
